

"Methyl 4-pentenoate" CAS number and properties

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Compound of Interest

Compound Name: Methyl 4-pentenoate

Cat. No.: B153847

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Methyl 4-pentenoate: A Technical Guide

CAS Number: 818-57-5

This technical guide provides an in-depth overview of **Methyl 4-pentenoate**, a valuable unsaturated ester in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its properties, synthesis, and spectral information.

Chemical and Physical Properties

Methyl 4-pentenoate is a colorless liquid with a characteristic green, fruity aroma.^{[1][2]} It is an unsaturated methyl ester that finds application in the preparation of various organic compounds, including 2,4-dienoates.^{[1][3]} The following tables summarize its key physical and chemical properties.

Table 1: General Properties of Methyl 4-pentenoate

Property	Value	Reference
CAS Number	818-57-5	[1][2][3][4][5]
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2][4]
Molecular Weight	114.14 g/mol	[1][2][4][5]
IUPAC Name	methyl pent-4-enoate	[5]
Synonyms	4-Pentenoic acid methyl ester, Allylacetic acid methyl ester, Methyl allylacetate	[1][3][4][5]
Appearance	Colorless liquid	[1][2]
Odor	Green, fruity	[1][2]

Table 2: Physical Properties of Methyl 4-pentenoate

Property	Value	Conditions	Reference
Boiling Point	125-127 °C	@ 760.00 mm Hg	[1][5]
Density	0.882-0.923 g/cm ³	@ 25.00 °C	[1][5][6]
Refractive Index	1.410-1.420	@ 20.00 °C	[1][5][6]
Flash Point	29 °C (84.2 °F)	closed cup	[1][4]
Solubility	Insoluble in water; soluble in propylene glycol and ethanol	[2][5]	

Table 3: Spectral Data Summary

Spectroscopy	Key Peaks/Information
Mass Spectrometry (MS)	Top peak at m/z 55, with other significant peaks at 54 and 59.
Infrared (IR) Spectroscopy	Data available, typically showing characteristic ester and alkene stretches.
¹³ C NMR Spectroscopy	Data available in various databases.

Synthesis of Methyl 4-pentenoate

Methyl 4-pentenoate can be synthesized through several routes, with the most common being the Fischer esterification of 4-pentenoic acid and the transesterification of γ -valerolactone (GVL), a biomass-derived intermediate.

Fischer Esterification of 4-Pentenoic Acid

This method involves the reaction of 4-pentenoic acid with methanol in the presence of an acid catalyst. To achieve high yields, the equilibrium is driven towards the product by using an excess of methanol and removing the water formed during the reaction.^[1] While homogeneous catalysts like sulfuric acid are effective, they pose separation and corrosion challenges.^[1] Heterogeneous solid acid catalysts are a promising alternative.^[1]

- **Materials:** 4-pentenoic acid, anhydrous methanol, concentrated sulfuric acid (or a solid acid catalyst like Amberlyst 15), anhydrous magnesium sulfate, sodium bicarbonate solution, brine.
- **Procedure:**
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pentenoic acid and an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
 - Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight). If using a solid acid catalyst, add it to the mixture.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

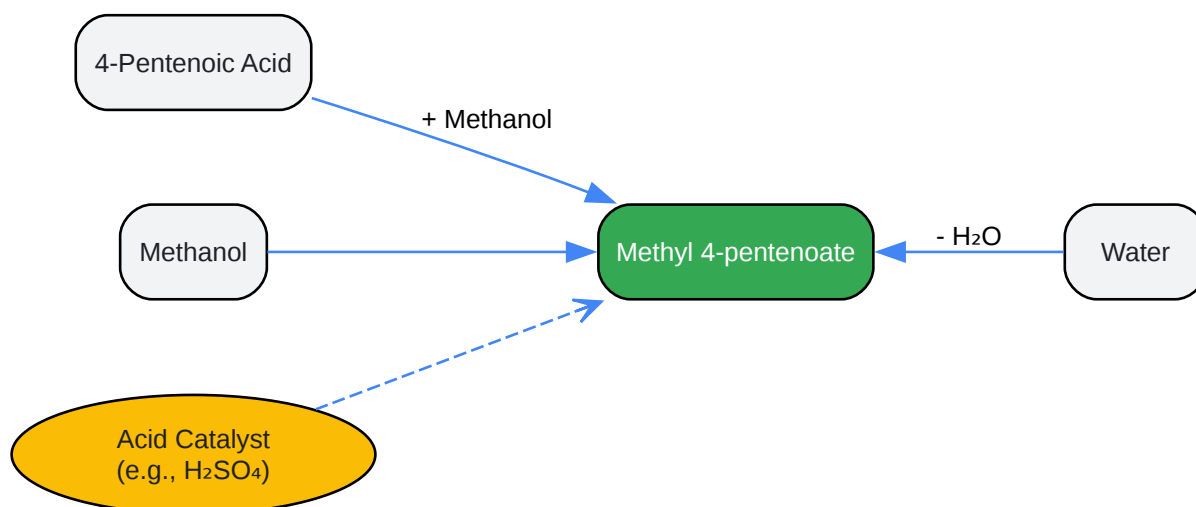
- After the reaction is complete, cool the mixture to room temperature.
- If a solid catalyst was used, filter it off.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **methyl 4-pentenoate**.
- Purify the product by distillation.

Synthesis from γ -Valerolactone (GVL)

An alternative and greener route involves the ring-opening and transesterification of γ -valerolactone with methanol. This reaction can be catalyzed by both acidic and basic catalysts and can lead to a mixture of methyl pentenoate isomers.^[1] Under specific conditions, such as using a $\text{ZrO}_2/\text{SiO}_2$ catalyst in a gas-phase flow system, high selectivity for **methyl 4-pentenoate** (81%) can be achieved.^[1]

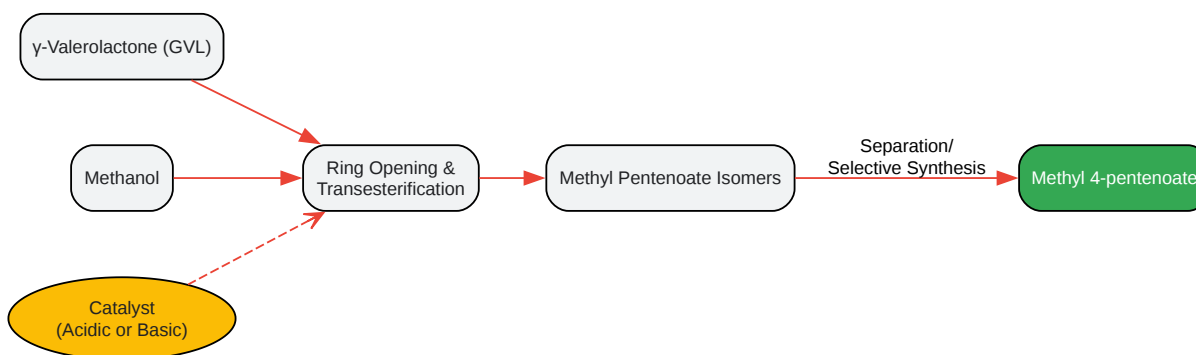
Visualizing Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to **Methyl 4-pentenoate**.



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Fischer Esterification of 4-Pentenoic Acid



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Synthesis of **Methyl 4-pentenoate** from GVL

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